molecular formula C18H27NO3 B8617100 Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate

Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate

Cat. No.: B8617100
M. Wt: 305.4 g/mol
InChI Key: ODTUHYVGMNATBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate is a complex organic compound that belongs to the azetidine class of heterocycles. Azetidines are four-membered nitrogen-containing rings that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butoxycarbonyl (Boc) protecting groups. One common method involves the condensation of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets. The Boc group serves as a protecting group for the nitrogen atom, allowing for selective reactions at other sites on the molecule. The compound can undergo deprotection under acidic conditions, revealing the active azetidine moiety, which can then interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate is unique due to its combination of a butoxy group, a phenyl group, and a Boc-protected azetidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other azetidine derivatives.

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate

InChI

InChI=1S/C18H27NO3/c1-5-6-12-21-18(15-10-8-7-9-11-15)13-19(14-18)16(20)22-17(2,3)4/h7-11H,5-6,12-14H2,1-4H3

InChI Key

ODTUHYVGMNATBD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1(CN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1 g (4.0 mmol) of 3-hydroxy-3-phenyl-1-(tert-butoxycarbonyl)azetidine dissolved in 5 ml of DMF is added dropwise to a suspension of 300 mg of 60% NaH in 3 ml of DMF, immersed in a bath at 0° C. 2.5 ml of n-iodobutane are added dropwise. The reaction medium is left to stir at 0° C. for 15 minutes and 72 hours at ambient temperature. The medium is hydrolysed by addition of a saturated solution of ammonium chloride, followed by extraction with ethyl acetate. The organic phase is dried and evaporated to dryness. The crude product obtained is purified on silica in a 7/3 heptane/ethyl acetate mixture. 500 mg in the form of a light yellow oil are obtained with a yield of 41%.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
n-iodobutane
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
41%

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